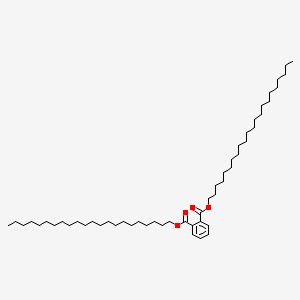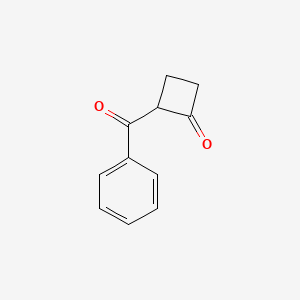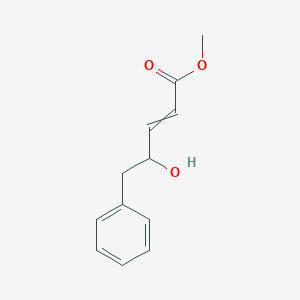
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde is an organic compound with the molecular formula C9H6OS2 It is characterized by the presence of a benzodithiole ring system fused with an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodithiol-2-ylidene)acetaldehyde typically involves the reaction of benzyne with carbon disulfide. Benzyne, generated by the oxidation of 1-aminobenzotriazole or the decomposition of benzenediazonium-2-carboxylate, reacts with carbon disulfide to form the resonance-stabilized carbene 1,3-benzodithiol-2-ylidene. This intermediate can then be trapped by protic substrates to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (2H-1,3-Benzodithiol-2-ylidene)acetaldehyde involves its interaction with molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the benzodithiole ring system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-1,3-benzodithiol-2-ylidene)acetaldehyde: Similar in structure but with a methyl group substitution.
1,3-Benzodithiol-2-ylideneacetaldehyde: A closely related compound with slight variations in the ring system.
Uniqueness
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde is unique due to its specific combination of a benzodithiole ring and an aldehyde group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a compound of significant interest.
Propriétés
Numéro CAS |
87815-67-6 |
|---|---|
Formule moléculaire |
C9H6OS2 |
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
2-(1,3-benzodithiol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H |
Clé InChI |
AIORDKJCANCDQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SC(=CC=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)


![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)

silane](/img/structure/B14409949.png)



